
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphonothioic acid group, a phenyl group, a butyl group, and a nitrophenyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester typically involves the reaction of phenylphosphonothioic acid with butyl alcohol and 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonothioic acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Aplicaciones Científicas De Investigación
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a prodrug.
Industry: Employed in the development of pesticides and herbicides due to its reactivity and effectiveness against certain pests.
Mecanismo De Acción
The mechanism of action of phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential functional groups. The pathways involved may include the disruption of metabolic processes or the inhibition of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar structure but with an ethyl group instead of a butyl group.
Phosphonothioic acid, phenyl-, O-methyl O-(4-nitrophenyl) ester: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is unique due to the presence of the butyl group, which can influence its reactivity and biological activity
Propiedades
Número CAS |
122608-35-9 |
|---|---|
Fórmula molecular |
C16H18NO4PS |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
butan-2-yloxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H18NO4PS/c1-3-13(2)20-22(23,16-7-5-4-6-8-16)21-15-11-9-14(10-12-15)17(18)19/h4-13H,3H2,1-2H3 |
Clave InChI |
AKUOMIUAXZCKHS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
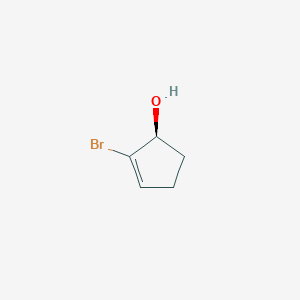
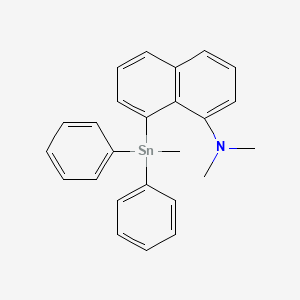
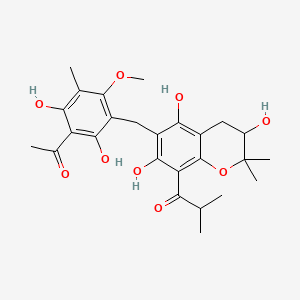
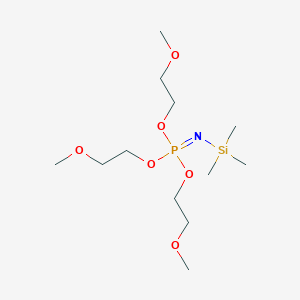

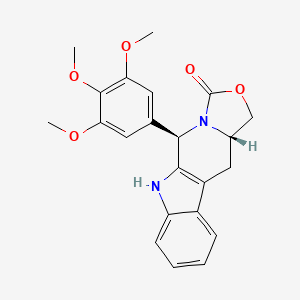

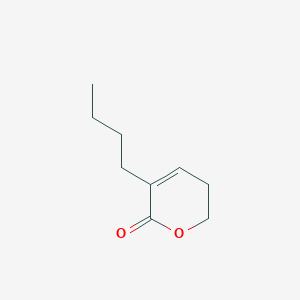
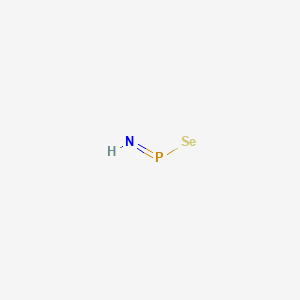
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)

